molecular formula C8H7ClN2O B15045822 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol

2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B15045822
M. Wt: 182.61 g/mol
InChI Key: DBWDPPCZXWHURS-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a hydroxyl group at the fourth position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with chloroacetic acid in the presence of a strong acid such as hydrochloric acid.

    Step 2: The intermediate formed undergoes cyclization to yield 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol.

Industrial Production Methods

In industrial settings, the production of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of 2-amino-1-methyl-1H-1,3-benzodiazol-4-ol or 2-thio-1-methyl-1H-1,3-benzodiazol-4-ol.

    Oxidation: Formation of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-one.

    Reduction: Formation of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-amine.

Scientific Research Applications

2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
  • 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Uniqueness

2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group at specific positions on the benzodiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-1-methylbenzimidazol-4-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)10-8(11)9/h2-4,12H,1H3

InChI Key

DBWDPPCZXWHURS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)N=C1Cl

Origin of Product

United States

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